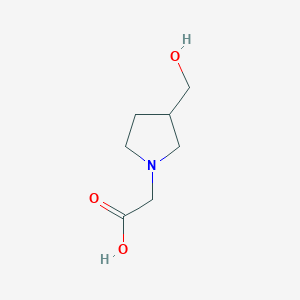

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHFBEHMAAMNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

This guide provides a comprehensive overview of the synthetic pathway for (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid, a valuable building block in contemporary drug discovery. The content herein is curated for researchers, medicinal chemists, and professionals in pharmaceutical development, offering a blend of theoretical underpinnings and practical, field-proven insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its conformational flexibility and the synthetic tractability of the nitrogen atom for substitution make it an attractive starting point for the design of novel therapeutic agents.[1] this compound, in particular, serves as a key intermediate in the synthesis of compounds targeting a range of conditions, including neurological disorders.[2] This guide will delineate a reliable and reproducible synthetic route to this important molecule.

Retrosynthetic Analysis: A Logical Approach to Synthesis

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and logical disconnection at the C-N bond of the pyrrolidine ring. This suggests an N-alkylation of a 3-hydroxymethylpyrrolidine precursor as the key bond-forming step.

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic approach informs the two primary stages of the synthesis: the preparation of the 3-hydroxymethylpyrrolidine core and its subsequent N-alkylation.

Part 1: Synthesis of the 3-Hydroxymethylpyrrolidine Core

Several synthetic routes to 3-hydroxymethylpyrrolidine (also known as 3-pyrrolidinemethanol) have been reported, starting from readily available materials. The choice of a specific route may depend on factors such as cost, scalability, and the desired stereochemistry.

Route A: From Malic Acid

One common method involves the reaction of malic acid with an amine, followed by reduction.[2]

Figure 2: Synthesis of 3-Hydroxymethylpyrrolidine from Malic Acid.

Route B: From 1,2,4-Butanetriol

An alternative industrial method starts with 1,2,4-butanetriol, which is converted to a dihalo-alcohol and subsequently cyclized with an amine.[3]

Experimental Protocol: Synthesis of 3-Hydroxymethylpyrrolidine from Malic Acid (General Procedure)

This protocol is a generalized representation based on established chemical principles for this transformation.

-

Amidation/Imide Formation: A mixture of malic acid and an appropriate primary amine (e.g., benzylamine for a readily cleavable protecting group) is heated, often with azeotropic removal of water, to form the corresponding N-substituted 3-hydroxysuccinimide.

-

Reduction: The resulting succinimide is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), and slowly added to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0 °C). The reaction mixture is then refluxed to drive the reduction to completion.

-

Work-up: After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting solids are filtered, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude N-substituted 3-hydroxymethylpyrrolidine can be purified by vacuum distillation.

-

Deprotection (if necessary): If a protecting group such as a benzyl group is used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon) to yield 3-hydroxymethylpyrrolidine.

Part 2: N-Alkylation to this compound

The key step in the synthesis is the N-alkylation of 3-hydroxymethylpyrrolidine. A common and effective method for this transformation is the reaction with an ethyl haloacetate, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Figure 3: N-Alkylation of 3-Hydroxymethylpyrrolidine.

Mechanism of N-Alkylation

The N-alkylation proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. The bromide ion serves as the leaving group. A base is typically added to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Experimental Protocol: Synthesis of this compound

This detailed protocol outlines a reliable method for the synthesis of the target compound.

Step 1: N-Alkylation with Ethyl Bromoacetate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxymethylpyrrolidine (1.0 eq) and a suitable solvent such as acetonitrile or ethanol.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.0-3.0 eq), to the mixture.

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1-1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-hydroxymethyl-pyrrolidin-1-yl)acetate.[4]

-

Purification: The crude ester can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[5]

Step 2: Hydrolysis of the Ester

-

Reaction Setup: Dissolve the purified ethyl (3-hydroxymethyl-pyrrolidin-1-yl)acetate in a mixture of water and a co-solvent such as methanol or ethanol.

-

Hydrolysis: Add a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of the Final Product

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or water/acetone. Alternatively, for smaller scales or to achieve higher purity, column chromatography on silica gel using a mobile phase of methanol in dichloromethane can be employed.

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (indicative) | Expected 13C NMR Signals (indicative) |

| 3-Hydroxymethylpyrrolidine | C₅H₁₁NO | 101.15 | δ 1.5-2.0 (m), 2.5-3.0 (m), 3.4-3.6 (m), 4.5 (br s) | δ 25-30, 45-50, 55-60, 60-65 |

| Ethyl (3-hydroxymethyl-pyrrolidin-1-yl)acetate | C₉H₁₇NO₃ | 187.24 | δ 1.2 (t), 1.6-2.2 (m), 2.5-3.0 (m), 3.2 (s), 3.5 (d), 4.1 (q) | δ 14, 25-30, 50-60, 60-65, 172 |

| This compound | C₇H₁₃NO₃ | 159.18 | δ 1.7-2.3 (m), 2.8-3.5 (m), 3.6 (s), 3.7 (d) | δ 25-30, 50-60, 60-65, 175 |

Note: The exact chemical shifts (δ) will depend on the solvent and other experimental conditions.[6][7]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion for each compound.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible method that can be readily implemented in a standard organic chemistry laboratory. By following the detailed protocols and paying close attention to the purification and characterization steps, researchers can confidently produce this valuable building block for their drug discovery and development programs. The versatility of the pyrrolidine scaffold ensures that this compound will continue to be of significant interest in the pursuit of novel therapeutics.

References

- G. A. Tolstikov, E. E. Shul'ts, and V. A. D'yakonov, "Pyrrolidine alkaloids," Russian Chemical Reviews, vol. 75, no. 4, pp. 321-344, 2006.

-

MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI, 2018. [Online]. Available: [Link].

-

Organic Syntheses, "ethyl bromoacetate," Organic Syntheses, [Online]. Available: [Link].

-

ResearchGate, "How can I seperate pyrrolidine?," ResearchGate, 2014. [Online]. Available: [Link].

-

National Center for Biotechnology Information, "Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up," National Center for Biotechnology Information, [Online]. Available: [Link].

- Google Patents, "CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol," Google P

-

RSC Publishing, "Organic & Biomolecular Chemistry," RSC Publishing, 2016. [Online]. Available: [Link].

- Google Patents, "US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists," Google P

- Google Patents, "WO2023046885A1 - Substituted hydroxymethyl pyrrolidines and medical uses thereof," Google P

-

Journal of Organic Chemistry and Pharmaceutical Research, "Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities," JOCPR, [Online]. Available: [Link].

- Google Patents, "US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives," Google P

- Google Patents, "CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol," Google P

-

Bohrium, "The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles," Bohrium, [Online]. Available: [Link].

-

PrepChem.com, "Preparation of pyrrolidine," PrepChem.com, [Online]. Available: [Link].

-

Regulations.gov, "US Patent No. 8829195," Regulations.gov, 2021. [Online]. Available: [Link].

-

SciSpace, "GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine," SciSpace, [Online]. Available: [Link].

-

GovInfo, "EPA/NIH Mass Spectral Data Base," GovInfo, [Online]. Available: [Link].

- Google Patents, "CN102424652B - High selectivity synthetic method for alpha-bromo ethyl acetate," Google P

- Google Patents, "RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine," Google P

-

National Center for Biotechnology Information, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," National Center for Biotechnology Information, [Online]. Available: [Link].

- Google Patents, "CN101891615A - Method for synthesizing bromoethyl acetate," Google P

-

National Center for Biotechnology Information, "Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches," National Center for Biotechnology Information, [Online]. Available: [Link].

-

National Center for Biotechnology Information, "Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene," National Center for Biotechnology Information, 2018. [Online]. Available: [Link].

-

Google APIs, "(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property - Organization," Google APIs, 2015. [Online]. Available: [Link].

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is a tailored chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring both a carboxylic acid and a primary alcohol, tethered to a pyrrolidine scaffold, makes it an attractive building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is a prevalent structural motif in a myriad of biologically active compounds, and its substitution with both a hydroxymethyl and an acetic acid group offers versatile points for molecular elaboration.[1][2] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the analytical characterization of this compound, designed to empower researchers in its application.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in the design of pharmacologically active molecules.[1][2] Its non-planar, flexible conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Furthermore, the nitrogen atom of the pyrrolidine ring is a key site for introducing diversity and modulating the physicochemical properties of a molecule, such as solubility and basicity. The incorporation of a hydroxymethyl group at the 3-position introduces a chiral center and a site for further functionalization, while the N-acetic acid moiety provides a handle for amide bond formation or for mimicking a key acidic feature of a natural ligand.

Chemical Identity and Physicochemical Properties

While this compound is not a widely cataloged compound, its structure can be definitively established. For clarity, this guide will also reference the closely related and commercially available analog, (3-Hydroxy-pyrrolidin-1-yl)-acetic acid (CAS No: 258530-57-3).[3][4]

Structural Elucidation

-

IUPAC Name: 2-(3-(hydroxymethyl)pyrrolidin-1-yl)acetic acid

-

Molecular Formula: C₇H₁₃NO₃

-

Molecular Weight: 159.18 g/mol

-

CAS Number: Not assigned (as of the latest data).

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its structure and can serve as a valuable guide for experimental work.

| Property | Predicted Value | Notes |

| pKa (acidic) | ~4.5 | Estimated for the carboxylic acid group. |

| pKa (basic) | ~9.5 | Estimated for the pyrrolidine nitrogen. |

| LogP | -1.5 to -0.5 | Indicates high hydrophilicity. |

| Melting Point | > 200 °C (decomposes) | Expected for a zwitterionic amino acid. |

| Boiling Point | Decomposes before boiling | Typical for amino acids. |

| Solubility | Highly soluble in water and polar protic solvents. Insoluble in nonpolar organic solvents. | The presence of both acidic and basic groups, along with the hydroxyl group, contributes to high polarity. |

Synthesis and Purification: A Proposed Pathway

Given the absence of a commercial source for this compound, a robust synthetic protocol is essential. The following section outlines a logical and experimentally viable synthetic route, starting from commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 3-(hydroxymethyl)pyrrolidine and an acetic acid equivalent as the key synthons. The most direct method for the construction of the target molecule is the N-alkylation of 3-(hydroxymethyl)pyrrolidine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This protocol details the N-alkylation of 3-(hydroxymethyl)pyrrolidine with bromoacetic acid.

Materials:

-

3-(Hydroxymethyl)pyrrolidine

-

Bromoacetic acid[5]

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Dowex® 50WX8 resin (or similar strong cation exchange resin)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(hydroxymethyl)pyrrolidine (1.0 eq) in DMF. Add sodium bicarbonate (2.5 eq) to the solution. This will act as a base to neutralize the hydrobromic acid byproduct.

-

Addition of Alkylating Agent: Slowly add a solution of bromoacetic acid (1.1 eq) in DMF to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purification:

-

Dissolve the crude residue in deionized water.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and nonpolar impurities.

-

Acidify the aqueous layer to pH 2-3 with dilute HCl.

-

Load the acidified solution onto a Dowex® 50WX8 column (H⁺ form).

-

Wash the column with deionized water to remove any remaining salts.

-

Elute the desired product with a dilute aqueous ammonia solution (e.g., 2% v/v).

-

Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

-

Combine the product-containing fractions and concentrate under reduced pressure to obtain this compound as a solid.

-

Causality Behind Experimental Choices:

-

Base: Sodium bicarbonate is a mild base, sufficient to neutralize the acid byproduct without promoting significant side reactions.

-

Solvent: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction, as it solvates the cations while leaving the nucleophile relatively free to react.

-

Purification: Ion-exchange chromatography is a highly effective method for purifying amino acids from reaction mixtures, as it separates the zwitterionic product from charged and neutral impurities.

Analytical Characterization and Spectroscopic Data

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the structure of the molecule and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 2H | -CH₂-OH |

| ~3.4-3.6 | m | 2H | N-CH₂- (ring) |

| ~3.2-3.4 | s | 2H | N-CH₂-COOH |

| ~2.8-3.0 | m | 1H | N-CH- (ring) |

| ~2.2-2.4 | m | 1H | CH-CH₂OH |

| ~1.8-2.1 | m | 2H | -CH₂- (ring) |

| ~1.5-1.7 | m | 2H | -CH₂- (ring) |

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (carboxylic acid) |

| ~65 | -CH₂-OH |

| ~60 | N-CH₂- (ring) |

| ~58 | N-CH₂-COOH |

| ~55 | N-CH- (ring) |

| ~40 | CH-CH₂OH |

| ~30 | -CH₂- (ring) |

| ~28 | -CH₂- (ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: Expected [M+H]⁺ ion at m/z 160.09.

-

Negative Mode: Expected [M-H]⁻ ion at m/z 158.08.

-

Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol and carboxylic acid) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1600 | N-H bend (secondary amine salt) |

| ~1400 | O-H bend (carboxylic acid) |

| ~1050 | C-O stretch (primary alcohol) |

Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile building block.

Key Reactions

-

Amide Bond Formation: The carboxylic acid can be readily coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This is a common strategy for linking the pyrrolidine scaffold to other pharmacophores.

-

Esterification: The primary alcohol can be esterified to introduce a variety of functional groups or to act as a prodrug moiety.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for diversification.

-

Further N-Alkylation: The pyrrolidine nitrogen can potentially undergo further alkylation under certain conditions, though this is less common once the acetic acid group is installed.

Reaction Scheme:

Caption: Key reactions of the target molecule.

Applications in Drug Development

The pyrrolidine scaffold is a key component of numerous approved drugs. The unique substitution pattern of this compound makes it a valuable building block for the synthesis of analogs of existing drugs or for the development of entirely new chemical entities. Potential therapeutic areas where this scaffold could be employed include:

-

Neuroscience: As a mimic of neurotransmitters or as a scaffold for CNS-active compounds. The related (3-Hydroxy-pyrrolidin-1-yl)acetic acid is being investigated for its neuroprotective properties.[3]

-

Oncology: As a component of targeted therapies, where the pyrrolidine ring can provide a rigid scaffold for optimal binding to protein targets.

-

Infectious Diseases: As a building block for antiviral or antibacterial agents.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. The safety precautions for the starting materials should be strictly followed.

-

3-(Hydroxymethyl)pyrrolidine: May be corrosive and cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromoacetic Acid: Highly corrosive and toxic.[5] It is a strong alkylating agent and should be handled with extreme caution in a fume hood.[5] All contact with skin and eyes should be avoided.

Conclusion

References

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4988. Available at: [Link]

-

PubChem. (3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122). Available at: [Link]

-

PubChem. ((R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | C11H19NO4). Available at: [Link]

-

IntechOpen. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Heterocycles - Synthesis and Biological Activities. Available at: [Link]

- Google Patents. (1988). Process for the preparation of a pyrrolidinol compound. EP0269258A2.

-

ResearchGate. (2015). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Tetrahedron: Asymmetry, 26(15-16), 841-846. Available at: [Link]

-

Anichem. ((R)-3-Hydroxy-pyrrolidin-1-yl)-acetic acid In Stock. Available at: [Link]

-

PubMed. (2004). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. Bioorganic & Medicinal Chemistry Letters, 14(13), 3419-3424. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Available at: [Link]

-

Wikipedia. Pyrrolidine. Available at: [Link]

-

Safrole. Pyrrolidine Properties, Reactions and Applications. Available at: [Link]

- Google Patents. (1978). Process for the preparation of bromoacetic acid and esters thereof. US4123443A.

-

PubMed. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences, 31(7), 671-677. Available at: [Link]

-

NIST WebBook. Pyrrolidine. Available at: [Link]

-

PubMed Central. (2023). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

PubChem. (Bromoacetic Acid | C2H3BrO2 | CID 6227). Available at: [Link]

-

Human Metabolome Database. 4-Hydroxyproline. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 43(3), 1234-1246. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid CAS number lookup

An In-depth Technical Guide on (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its unique three-dimensional structure and its prevalence in a vast array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, a valuable building block for drug discovery and development. We will delve into its chemical identity, synthesis, analytical characterization, and potential applications, with a focus on providing practical, field-proven insights for professionals in the pharmaceutical sciences. This document serves as a detailed resource, explaining the causality behind experimental choices and grounding key claims in authoritative references.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged structure in drug design. Its non-planar, puckered conformation allows for the efficient exploration of three-dimensional pharmacophore space, a critical factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[2] Furthermore, the stereogenic centers inherent to substituted pyrrolidines enable fine-tuning of a molecule's spatial arrangement, which can dramatically influence its biological activity and pharmacokinetic profile.[2]

This compound belongs to this important class of compounds. It incorporates the key pyrrolidine scaffold, a hydroxymethyl group that can participate in hydrogen bonding or serve as a point for further chemical modification, and an acetic acid moiety that provides a handle for amide bond formation or other conjugations.

It is critical to distinguish this compound from a closely related analogue, (3-Hydroxy-pyrrolidin-1-yl)-acetic acid. While structurally similar, the single-carbon linker in the hydroxymethyl group can significantly alter steric and electronic properties, influencing binding affinity and metabolic stability. This guide focuses specifically on the "hydroxymethyl" derivative.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The primary identifier for any chemical compound is its CAS (Chemical Abstracts Service) number.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1249584-08-4 | [3] |

| Molecular Formula | C₇H₁₃NO₃ | Derived |

| Molecular Weight | 159.18 g/mol | Derived |

| IUPAC Name | 2-(3-(hydroxymethyl)pyrrolidin-1-yl)acetic acid | - |

| SMILES | O=C(O)CN1CCC(CO)C1 | - |

| InChI Key | YQHLHQFTLSAXKF-UHFFFAOYSA-N | - |

Synthesis and Manufacturing Insights

The synthesis of substituted pyrrolidines is a well-established field of organic chemistry, often leveraging chiral pool starting materials like proline or hydroxyproline to achieve specific stereoisomers.[1] A common and robust strategy for preparing compounds like this compound involves a multi-step sequence starting from a commercially available, protected pyrrolidine derivative.

The rationale behind this approach is control. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the pyrrolidine nitrogen is essential. It prevents the secondary amine from undergoing undesired side reactions during subsequent chemical transformations, ensuring that reactions occur at the intended positions. The Boc group is favored due to its stability in a wide range of reaction conditions and its clean, facile removal under moderately acidic conditions.[4]

Caption: General Synthetic Workflow for the Target Compound.

Experimental Protocol: N-Alkylation of a Protected Pyrrolidinol

This protocol describes a representative step in the synthesis: the alkylation of the protected nitrogen to introduce the acetic acid side chain.

-

Dissolution: Dissolve Boc-3-(hydroxymethyl)pyrrolidine (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (1.5-2.0 equivalents), to the solution. The base is crucial for deprotonating the pyrrolidine nitrogen, making it nucleophilic.

-

Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred mixture at room temperature. An ester is used instead of the free acid to prevent acid-base side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure ester precursor. The final step (not detailed here) would be the hydrolysis of the ester and removal of the Boc group.

Analytical Characterization and Quality Control

Ensuring the structural integrity and purity of a compound is paramount in research and drug development. A multi-technique analytical approach is required for unambiguous characterization.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a key synthetic intermediate, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which serves as a reliable reference for confirming the core structure.[4]

| Technique | Data Type | Assignment |

| ¹H NMR | Chemical Shift (δ) ppm | ~3.7 ppm (m, -CH₂-O), ~3.3 ppm (m, -N-CH₂-), ~1.8-2.0 ppm (m, ring -CH₂-), ~1.45 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ) ppm | ~155 ppm (C=O, carbamate), ~79 ppm (-C(CH₃)₃), ~64 ppm (-CH₂-OH), ~50 ppm (ring carbons) |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate) |

| HRMS | m/z | [M+Na]⁺ calculated for C₁₀H₁₉NO₃Na: 224.1257. Experimental value should match closely. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules like this compound. Given its acidic nature, a reversed-phase method is typically employed.

Caption: Standard HPLC Workflow for Purity Analysis.

Protocol: Reversed-Phase HPLC Analysis

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical to ensure the analyte's carboxylic acid group is protonated, leading to better peak shape and retention on a C18 column.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (for lack of a strong chromophore) or Mass Spectrometry (for higher sensitivity and specificity).

-

Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes to elute the compound and any potential impurities.

-

-

Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Research and Drug Development

While specific applications for this compound are emerging, its structural motifs are found in numerous bioactive agents, pointing to its significant potential as a versatile building block.

-

Scaffold for Complex Molecule Synthesis: The primary application is as an intermediate in multi-step syntheses. The acetic acid group is a prime handle for forming amide bonds with amines, a cornerstone reaction in drug development for linking different pharmacophoric fragments. The hydroxymethyl group offers an additional site for modification or for hydrogen bonding interactions with a target protein.

-

Neuroscience and CNS-Targeted Agents: The related compound, (3-Hydroxy-pyrrolidin-1-yl)acetic acid, has been investigated for its potential in therapies for neurological disorders, attributed in part to its potential to cross the blood-brain barrier and its neuroprotective properties.[5] By extension, the hydroxymethyl derivative is a valuable tool for researchers exploring new chemical space for CNS targets.

-

Antiviral Research: Pyrrolidine acetic acid derivatives have been successfully developed as potent antagonists of the CCR5 receptor, which is a critical co-receptor for HIV-1 entry into host cells.[6] The synthesis of libraries of compounds based on the this compound core could lead to the discovery of novel antiviral agents.

-

Metabolic Disease and Diabetes: The broader class of pyrrolidine derivatives has been explored for anti-diabetic properties.[1] This scaffold can be used to construct molecules that mimic natural amino acids or peptides, potentially interacting with metabolic enzymes or receptors.

Conclusion

This compound (CAS: 1249584-08-4) is a strategically designed chemical building block that embodies the advantageous structural features of the pyrrolidine scaffold. Its bifunctional nature, possessing both a nucleophilic nitrogen (after deprotection) and an electrophilic carboxylic acid, along with a modifiable hydroxyl group, makes it a highly valuable intermediate for medicinal chemists. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective application in the rigorous and demanding environment of drug discovery and development. As researchers continue to push the boundaries of chemical biology, the utility of such versatile scaffolds is poised to grow, paving the way for the next generation of therapeutics.

References

-

(3-Hydroxy-pyrrolidin-1-yl)-acetic acid | 258530-57-3. Tetrahedron. [Link]

-

((R)-3-Hydroxy-pyrrolidin-1-yl)-acetic acid In Stock. Anichem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

- Process for the preparation of a pyrrolidinol compound.

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1249584-08-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Executive Summary

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents.[1][2] this compound represents a specific embodiment of this versatile structural motif, combining the conformational rigidity of the pyrrolidine ring with the functional handles of a hydroxyl and a carboxylic acid group. While direct, in-depth studies on the specific mechanism of action of this particular molecule are not extensively documented in publicly available literature, its structural similarity to a number of well-characterized bioactive compounds allows for the formulation of several well-grounded hypotheses regarding its potential biological targets and signaling pathways.

This guide, intended for researchers and drug development professionals, will therefore explore the potential mechanisms of action of this compound by analogy to its structural relatives. We will delve into the established pharmacology of related pyrrolidine derivatives, proposing a series of testable hypotheses and providing detailed experimental protocols to facilitate the systematic investigation of this compound's true biological function. Our approach is rooted in the principles of chemical biology and early-stage drug discovery, where structural analogy serves as a critical starting point for target identification and mechanism deconvolution.

The Pyrrolidine Acetic Acid Scaffold: A Privileged Structure in Drug Discovery

The five-membered, saturated nitrogen heterocycle known as pyrrolidine is a recurring feature in a multitude of FDA-approved drugs and clinical candidates.[3] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1] The addition of an acetic acid moiety at the 1-position, as seen in our compound of interest, introduces a key functional group that can engage in a variety of interactions with biological targets, including hydrogen bonding and salt bridges. This combination has proven effective in the design of agents targeting enzymes, receptors, and ion channels.[2][3]

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before embarking on mechanistic studies.

| Property | Value | Source |

| Molecular Formula | C7H13NO3 | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| CAS Number | 1249584-08-4 | [4] |

| Key Functional Groups | Pyrrolidine Ring, Carboxylic Acid, Primary Alcohol | - |

The presence of both a carboxylic acid and a hydroxyl group suggests that the molecule is likely to be water-soluble and capable of participating in multiple hydrogen-bonding interactions, which will significantly influence its binding to a biological target.

Potential Mechanisms of Action Based on Structural Analogs

Based on the extensive literature surrounding the pyrrolidine core, we can hypothesize several potential mechanisms of action for this compound.

Hypothesis 1: Phosphodiesterase 4 (PDE4) Inhibition

One of the most well-characterized pyrrolidine-containing drugs is Rolipram, a selective inhibitor of phosphodiesterase 4 (PDE4).[5][6]

-

The PDE4 Enzyme and its Role: PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in a variety of signal transduction pathways.[5][6] By degrading cAMP to AMP, PDE4 terminates cAMP-mediated signaling.

-

Mechanism of Rolipram: Rolipram binds to the catalytic site of PDE4, preventing the breakdown of cAMP.[5] The resulting elevation of intracellular cAMP levels has profound effects, particularly in immune and neuronal cells. In immune cells, high cAMP levels suppress the production of pro-inflammatory cytokines like TNF-α and IL-2.[5] In the central nervous system, elevated cAMP is associated with neuroprotective effects.[7][8]

-

Potential for this compound: While structurally simpler than Rolipram, the pyrrolidine core of our compound could potentially serve as a scaffold to interact with the active site of PDE4. The hydroxyl and carboxylic acid groups could form key hydrogen bonds within the enzyme's binding pocket.

This protocol is designed to determine if this compound can directly inhibit the activity of the PDE4 enzyme.

-

Reagents and Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4D)

-

cAMP substrate

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

This compound

-

Rolipram (as a positive control)

-

Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of this compound and Rolipram in the assay buffer.

-

In the microplate, add the PDE4 enzyme to each well, followed by the test compounds at various concentrations.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate for 30 minutes at 30°C.

-

Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase enzyme. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.

-

Incubate for 15 minutes at 30°C.

-

Add the phosphate detection reagent and incubate for 20 minutes at room temperature.

-

Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for Malachite Green).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Hypothesis 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A significant class of anti-diabetic drugs, known as "gliptins," function by inhibiting DPP-IV. Many of these compounds feature a pyrrolidine ring.[9]

-

The Role of DPP-IV: DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP).[10] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion in a glucose-dependent manner.

-

Mechanism of Pyrrolidine-Based DPP-IV Inhibitors: Compounds like Vildagliptin contain a cyanopyrrolidine moiety.[11] The nitrile group forms a reversible covalent bond with the catalytic serine residue in the DPP-IV active site, leading to potent and selective inhibition.

-

Potential for this compound: While our compound lacks the cyanogroup typical of many DPP-IV inhibitors, the pyrrolidine ring and the acetic acid moiety could still allow it to bind non-covalently to the DPP-IV active site. The development of non-nitrile based DPP-IV inhibitors is an active area of research.

This fluorometric assay measures the ability of the test compound to inhibit the cleavage of a synthetic DPP-IV substrate.

-

Reagents and Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

-

This compound

-

Vildagliptin (as a positive control)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Black, flat-bottom 96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound and Vildagliptin.

-

Add the DPP-IV enzyme to each well of the microplate.

-

Add the test compounds at various concentrations.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30 minutes at 37°C.

-

Determine the reaction rate (V) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition and determine the IC50 value.

-

Hypothesis 3: Chemokine Receptor 5 (CCR5) Antagonism

Pyrrolidineacetic acid derivatives have been successfully developed as antagonists of the human CCR5 chemokine receptor.[12]

-

The Role of CCR5: CCR5 is a G protein-coupled receptor that plays a key role in the inflammatory response. It is also a co-receptor for the entry of the most common strains of HIV-1 into T-cells.

-

Mechanism of Pyrrolidine-Based CCR5 Antagonists: These compounds act as allosteric inhibitors, binding to a pocket on the CCR5 receptor distinct from the natural chemokine binding site. This binding induces a conformational change in the receptor that prevents its interaction with viral envelope proteins or endogenous chemokines.

-

Potential for this compound: The pyrrolidine acetic acid core is a key pharmacophore in known CCR5 antagonists. The specific substitutions on the pyrrolidine ring determine the potency and selectivity. It is plausible that this compound could exhibit at least weak affinity for CCR5.

This is a competitive binding assay using a radiolabeled chemokine to determine if the test compound can displace it from the CCR5 receptor.

-

Reagents and Materials:

-

Cell membranes prepared from a cell line overexpressing human CCR5 (e.g., CHO-CCR5)

-

Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)

-

This compound

-

Maraviroc (as a positive control)

-

Binding buffer (e.g., HEPES buffer with BSA, CaCl2, and MgCl2)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound and Maraviroc.

-

In a microcentrifuge tube, combine the CHO-CCR5 cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

-

Incubate for 90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the percent displacement of the radioligand and determine the Ki value for the test compound.

-

Integrated Workflow for Target Deconvolution

To move from hypothesis to confirmation, a systematic approach to target identification and validation is necessary.

Caption: A stepwise workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, its chemical structure points towards several plausible and exciting therapeutic targets. By leveraging our knowledge of structurally related compounds, we have formulated testable hypotheses centered on the inhibition of PDE4 and DPP-IV, and the antagonism of the CCR5 receptor. The experimental protocols provided in this guide offer a clear and robust framework for researchers to systematically investigate these possibilities. The journey from a promising chemical scaffold to a well-understood molecular entity is a cornerstone of drug discovery, and this compound represents a compelling starting point for such an endeavor.

References

- Grokipedia. Rolipram.

- Frontiers. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion.

- ResearchGate. (PDF) The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury.

- MedChemExpress. Rolipram ((R,S)-Rolipram).

- PubMed Central. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology.

- PubMed Central. Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

- NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2-(Pyrrolidin-1-yl)acetic Acid.

- Wiley Online Library. Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.

- ChemicalBook. This compound.

- Santa Cruz Biotechnology. (3-Hydroxy-pyrrolidin-1-yl)acetic acid.

- Vulcanchem. ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubMed. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists.

- PubMed. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor.

- ACS Publications. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.

- PubChem. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1249584-08-4 [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile | C17H25N3O2 | CID 11077541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure provides a three-dimensional framework that is ideal for exploring chemical space and interacting with biological targets.[1][2] This guide outlines a comprehensive strategy for the biological activity screening of a novel pyrrolidine derivative, (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid. The proposed workflow is designed to efficiently identify and validate potential therapeutic applications by systematically evaluating the compound's effects across a range of biological systems.

The unique structural features of this compound, including a hydrophilic hydroxymethyl group and a carboxylic acid moiety, suggest the potential for interactions with a variety of biological targets. The pyrrolidine scaffold itself is a well-established pharmacophore with demonstrated activity in several areas, including as an antibacterial, antifungal, antiviral, and anticancer agent.[3]

This document will detail a tiered screening cascade, beginning with broad-based phenotypic assays to identify general bioactivity, followed by more focused target-based and mechanistic studies to elucidate the compound's mode of action.

Compound Profile: this compound

Before commencing a screening campaign, it is imperative to fully characterize the test compound.

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | [4][5] |

| Molecular Weight | 145.16 g/mol | [5] |

| CAS Number | 258530-57-3 | [4] |

| Structure | A pyrrolidine ring substituted with a hydroxymethyl group at the 3-position and an acetic acid group at the 1-position. |

Stereochemistry: The carbon at the 3-position of the pyrrolidine ring is a chiral center. It is crucial to either use a single enantiomer or a racemic mixture and to be consistent throughout the screening process. The different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins.[2][6]

Phase 1: Primary Screening - A Broad-Based Approach

The initial phase of screening aims to cast a wide net to detect any significant biological activity. A combination of in vitro cell-based and biochemical assays is recommended.

Cytotoxicity and Cell Viability Assays

A fundamental first step is to determine the compound's intrinsic cytotoxicity across a panel of cell lines. This data is crucial for interpreting subsequent bioactivity results and establishing a therapeutic window.

Recommended Cell Lines:

-

Cancer Cell Lines: A diverse panel representing different tissue origins (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)).

-

Normal Human Cell Lines: To assess selective toxicity (e.g., hTERT-RPE1 (retinal pigment epithelial), WI-38 (lung fibroblast)).

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, representing the concentration at which 50% of cell growth is inhibited.

Antimicrobial Activity Screening

The pyrrolidine scaffold is a known pharmacophore in antimicrobial agents.[3] Therefore, screening for antibacterial and antifungal activity is a logical starting point.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Secondary Screening - Target Deconvolution and Mechanistic Insights

If the primary screens reveal promising activity (e.g., selective cytotoxicity against cancer cells or potent antimicrobial effects), the next phase focuses on identifying the molecular target and elucidating the mechanism of action.

Target-Based Screening

Based on the structure of this compound, several enzyme classes can be prioritized for target-based screening. The pyrrolidine ring is a common feature in inhibitors of various enzymes.

Potential Target Classes:

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Some pyrrolidine sulfonamide derivatives have shown DPP-IV inhibitory activity.[3]

-

Topoisomerase Inhibitors: Certain pyrrolidine derivatives have demonstrated activity against bacterial topoisomerases.[3]

-

Kinases: The acetic acid moiety could potentially interact with the ATP-binding site of various kinases.

Workflow for Target-Based Screening:

Caption: Target-based screening workflow.

Phenotypic Screening and Pathway Analysis

If the primary activity is strong but a clear target is not immediately apparent, a phenotypic approach coupled with systems biology can be employed.

Experimental Workflow:

-

High-Content Imaging: Treat cells with the compound and use automated microscopy to analyze changes in cellular morphology, organelle health, and the localization of key proteins.

-

Gene Expression Profiling (Transcriptomics): Use techniques like RNA-Seq to identify genes that are up- or down-regulated in response to compound treatment.

-

Pathway Analysis: Employ bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways that are significantly perturbed by the compound. This can provide strong clues about the compound's mechanism of action.

Illustrative Signaling Pathway Analysis:

Caption: Hypothetical signaling pathway.

Phase 3: Lead Optimization and Preclinical Development

Once a validated hit with a known mechanism of action is identified, the focus shifts to improving its pharmacological properties.

Key Activities:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.[2][8] The synthesis of pyrrolidine derivatives can be achieved through various methods, including the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.[9][10]

-

ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity profile in vitro and in vivo.

-

In Vivo Efficacy Studies: Test the lead compound in relevant animal models of the disease to demonstrate its therapeutic potential.

Conclusion

The biological activity screening of this compound requires a systematic and multi-faceted approach. By progressing from broad primary screens to detailed mechanistic studies and lead optimization, the therapeutic potential of this novel compound can be thoroughly evaluated. The inherent versatility of the pyrrolidine scaffold suggests that this exploration is a worthwhile endeavor with the potential to yield novel therapeutic agents.[6]

References

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Raimondi, M. V., Li Petri, G., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Raimondi, M. V., Li Petri, G., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Poyraz, S., Yılmaz, F., & Ulusoy, G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Usatov, M. S., Dobrynin, S. A., Polienko, Y. F., Morozov, D. A., Ankov, S. V., Tolstikov, T. G., Gatilov, Y. V., Bagryanskaya, I. Y., Artamonov, A. E., & Bagryanskaya, E. G. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 578. [Link]

-

Zaripova, G. R., Dobrynin, A. B., & Balakin, K. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6265. [Link]

-

Tetrahedron. (n.d.). (3-Hydroxy-pyrrolidin-1-yl)-acetic acid. Tetrahedron. [Link]

-

PubChem. (n.d.). (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. PubChem. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. MDPI. [Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 258530-57-3 | (3-Hydroxy-pyrrolidin-1-yl)-acetic acid | Tetrahedron [thsci.com]

- 5. scbt.com [scbt.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents [mdpi.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Characterization of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is a bifunctional molecule incorporating a pyrrolidine ring, a primary alcohol, and a carboxylic acid. This unique combination of functional groups dictates its chemical reactivity and provides distinct handles for spectroscopic characterization. The structural features are expected to give rise to a unique set of signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom. The following predictions are based on established chemical shift values and analysis of related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The use of a deuterated solvent such as D₂O is expected to result in the exchange of the hydroxyl and carboxylic acid protons, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 3.6 | m | 2H | -CH₂-O | Protons attached to the carbon bearing the hydroxyl group, deshielded by the oxygen atom. |

| ~3.5 - 3.2 | m | 2H | -N-CH₂- (ring) | Pyrrolidine ring protons adjacent to the nitrogen atom. |

| ~3.2 - 3.0 | s | 2H | -CH₂-COOH | Protons of the acetic acid methylene group, appearing as a singlet. |

| ~2.8 - 2.5 | m | 1H | -CH- (ring) | The methine proton at the 3-position of the pyrrolidine ring. |

| ~2.4 - 2.1 | m | 2H | -CH₂- (ring) | Pyrrolidine ring protons. |

| ~2.0 - 1.7 | m | 2H | -CH₂- (ring) | Pyrrolidine ring protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C=O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~65 | -CH₂-O | The carbon attached to the hydroxyl group. |

| ~60 | -N-CH₂- (ring) | Pyrrolidine ring carbons adjacent to the nitrogen. |

| ~58 | -CH₂-COOH | The methylene carbon of the acetic acid moiety. |

| ~45 | -CH- (ring) | The methine carbon at the 3-position of the pyrrolidine ring. |

| ~30 | -CH₂- (ring) | Pyrrolidine ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[1] |

| 3500 - 3200 (broad) | O-H stretch | Alcohol | A broad peak indicating the presence of the hydroxyl group. |

| 2960 - 2850 | C-H stretch | Alkane | Stretching vibrations of the C-H bonds in the pyrrolidine ring and methylene groups. |

| 1730 - 1700 | C=O stretch | Carboxylic Acid | A strong absorption characteristic of the carbonyl group in a carboxylic acid.[1] |

| 1320 - 1210 | C-O stretch | Carboxylic Acid / Alcohol | Stretching vibrations of the C-O single bonds. |

| 1200 - 1000 | C-N stretch | Amine | Stretching vibration of the C-N bond in the pyrrolidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Molecular Ion and Fragmentation

The expected molecular weight of this compound is 159.18 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 160.19 is expected to be observed.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the pyrrolidine ring.

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocols

For the successful acquisition of the spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record ¹H and ¹³C spectra at room temperature. For ¹H NMR, a typical spectral width of 16 ppm and 16-32 scans are recommended. For ¹³C NMR, a spectral width of 240 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are advised.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data and interpretations are based on fundamental principles and comparative analysis of structurally related molecules. Experimental verification of these predictions will be crucial for the definitive structural assignment and for building a comprehensive understanding of this important chemical entity. This document serves as a foundational resource for researchers and scientists engaged in the synthesis, analysis, and application of this compound.

References

[1] Química Organica.org. IR Spectrum: Carboxylic Acids. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

For Immediate Release – This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in determining and analyzing the crystal structure of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid. Understanding the three-dimensional atomic arrangement of this molecule is paramount, as solid-state properties directly influence critical pharmaceutical attributes such as stability, solubility, and bioavailability.[1][2]

The precise control and characterization of a molecule's crystalline form are non-negotiable aspects of modern drug development.[1][3] X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of molecules, providing atomic-resolution data that is indispensable for rational drug design and understanding structure-property relationships.[4][5] This document outlines the complete workflow, from material synthesis to in-depth structural interpretation, using this compound as a case study.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. This compound, a substituted amino acid derivative, possesses both hydrogen bond donor (hydroxyl, carboxylic acid) and acceptor (amine, carbonyl oxygen) sites, making it an excellent candidate for forming well-ordered crystalline lattices.

Synthesis Protocol

A plausible synthetic route involves the N-alkylation of 3-pyrrolidinemethanol with a haloacetic acid ester, followed by hydrolysis.

Step-by-Step Synthesis:

-

N-Alkylation: To a solution of (R/S)-3-pyrrolidinemethanol in a suitable aprotic solvent (e.g., acetonitrile), add a non-interfering base such as potassium carbonate.

-

Add ethyl bromoacetate dropwise at room temperature and stir the mixture until reaction completion, monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a mixture of water and a co-solvent like methanol. Add a stoichiometric amount of lithium hydroxide (LiOH) and stir at room temperature.

-

Monitor the hydrolysis by TLC. Upon completion, neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7, which will likely precipitate the zwitterionic product.

-

Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Crystallization Methodologies

Growing diffraction-quality single crystals is often a process of methodical screening. Given the zwitterionic nature of the target molecule, which contains both a carboxylic acid and a tertiary amine, it can exhibit complex solubility behavior.[6][7][8]

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a water/ethanol mixture) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated drop of the compound solution on a siliconized cover slip or bridge. Invert this over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the controlled formation of crystals.

Insight from Experience: For zwitterionic molecules like this, solvent choice is critical. Protic solvents like water, methanol, or ethanol are often good starting points due to their ability to interact with the charged moieties. The rate of crystallization is a key parameter; slower processes generally yield higher quality, more ordered crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection

-

Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Rationale: Cooling minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and more precise atomic positions. It also mitigates radiation damage to the crystal.[10]

-

-